



Trestolone (MENT): Application Notes and Protocols for Endocrine Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trestolone, also known as 7α -methyl-19-nortestosterone (MENT), is a potent synthetic androgen and progestin that has garnered significant interest in endocrinology research.[1] Unlike testosterone, **Trestolone** is resistant to 5α -reductase, an enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT). This property makes **Trestolone** a valuable tool for dissecting the specific roles of androgens in various tissues, particularly those sensitive to DHT like the prostate.[1] Furthermore, **Trestolone** is a potent inhibitor of gonadotropin release, making it a subject of investigation for male contraception and androgen replacement therapy.[1]

These application notes provide a comprehensive overview of **Trestolone**'s use as a research tool, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

Trestolone exerts its effects primarily through the following mechanisms:

 Androgen Receptor (AR) Agonism: Trestolone is a potent agonist of the androgen receptor, the primary mediator of androgen signaling in the body.[1] Upon binding to the AR in the cytoplasm, the Trestolone-AR complex translocates to the nucleus, where it binds to



androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. This action is responsible for its anabolic effects on muscle and bone.

- Progesterone Receptor (PR) Agonism: Trestolone also exhibits progestogenic activity,
 acting as an agonist at the progesterone receptor.[1]
- Gonadotropin Suppression: Trestolone is a powerful inhibitor of luteinizing hormone (LH)
 and follicle-stimulating hormone (FSH) secretion from the pituitary gland. This
 antigonadotropic effect is mediated by its androgenic and progestogenic activities and leads
 to a significant reduction in endogenous testosterone production and spermatogenesis.
- Aromatization: **Trestolone** can be converted to the estrogen 7α -methylestradiol by the enzyme aromatase.

Quantitative Data Summary

The following tables summarize key quantitative parameters of **Trestolone**, facilitating comparison with other androgens.

Table 1: Anabolic and Androgenic Potency

Compound	Anabolic:Androgenic Ratio	Notes
Trestolone (MENT)	2300:650	Exhibits a significantly higher anabolic to androgenic ratio compared to testosterone.
Testosterone	100:100	Baseline for comparison.

Table 2: Relative Binding Affinity (RBA) for Steroid Receptors



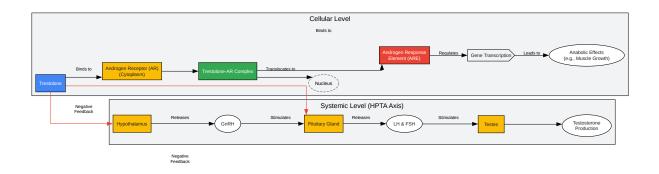
Compound	Androgen Receptor (AR)	Progesterone Receptor (PR)	Estrogen Receptor (ER)	Glucocorticoid Receptor (GR)
Trestolone	100-125%	50-75%	<1%	<1%
Testosterone (Reference)	100%	-	-	-
Progesterone (Reference)	-	100%	-	-
Estradiol (Reference)	-	-	100%	-
Dexamethasone (Reference)	-	-	-	100%

Values are expressed as a percentage of the reference ligand's binding affinity.

Signaling Pathway

The diagram below illustrates the primary signaling pathway of **Trestolone**.





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Trestolone Signaling Pathway

Experimental ProtocolsIn Vitro Application Notes

1. Androgen Receptor Competitive Binding Assay

This protocol determines the binding affinity of **Trestolone** to the androgen receptor.

- Materials:
 - Recombinant human androgen receptor (AR) ligand-binding domain (LBD).
 - Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881).
 - Trestolone (and other test compounds).



- Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
- 96-well microplates.
- Scintillation counter.

Procedure:

- Prepare a dilution series of **Trestolone** and a reference androgen (e.g., unlabeled R1881) in the assay buffer.
- In a 96-well plate, add a fixed concentration of recombinant AR-LBD to each well.
- Add the diluted **Trestolone** or reference androgen to the respective wells.
- Add a fixed concentration of the radiolabeled androgen to all wells.
- Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
- Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
- Measure the radioactivity in the bound fraction using a scintillation counter.
- Calculate the IC50 value (concentration of **Trestolone** that inhibits 50% of the specific binding of the radioligand) and the relative binding affinity (RBA) compared to the reference androgen.
- 2. C2C12 Myotube Hypertrophy Assay

This protocol assesses the anabolic effect of **Trestolone** on muscle cells in vitro.

- Materials:
 - C2C12 mouse myoblast cell line.
 - Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.



- Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
- Trestolone (dissolved in a suitable vehicle, e.g., ethanol or DMSO).
- Phosphate-buffered saline (PBS).
- Fixative (e.g., 4% paraformaldehyde).
- Staining solution (e.g., Giemsa or immunofluorescence for myosin heavy chain).
- Microscope with imaging software.

Procedure:

- Culture C2C12 myoblasts in GM until they reach 80-90% confluency.
- Induce differentiation by switching to DM.
- After 24-48 hours of differentiation, treat the myotubes with varying concentrations of Trestolone (and a vehicle control).
- Continue the treatment for 48-72 hours, refreshing the medium with **Trestolone** every 24 hours.
- After the treatment period, wash the cells with PBS and fix them.
- Stain the myotubes to visualize their morphology.
- Capture images of multiple fields for each treatment group.
- Measure the diameter of at least 50-100 myotubes per condition using imaging software.
- Analyze the data to determine if **Trestolone** treatment resulted in a significant increase in myotube diameter compared to the control.

In Vivo Application Notes

Hershberger Bioassay for Anabolic and Androgenic Activity in Rats

Methodological & Application





The Hershberger bioassay is a standardized in vivo screening test for androgenic and antiandrogenic substances.

Animals:

- Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
- Allow a 7-10 day recovery period after castration before starting the treatment.

Materials:

- Trestolone acetate (a common ester for injection).
- Vehicle (e.g., corn oil or sesame oil).
- Testosterone propionate (positive control).

Procedure:

- Randomly assign the castrated rats to different treatment groups (vehicle control, positive control, and at least two dose levels of **Trestolone**).
- Administer the assigned treatment daily for 10 consecutive days via subcutaneous or intramuscular injection.
- Record body weight daily.
- Approximately 24 hours after the final dose, euthanize the animals.
- Carefully dissect and weigh the following androgen-sensitive tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle complex, Cowper's glands, and the glans penis.
- Analyze the organ weights (both absolute and normalized to body weight) to assess the anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) effects of Trestolone.



2. Gonadotropin Suppression Assay in Rats

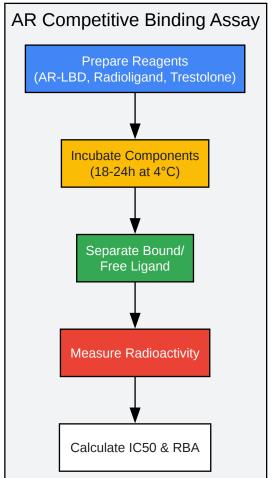
This protocol evaluates the inhibitory effect of **Trestolone** on LH and FSH secretion.

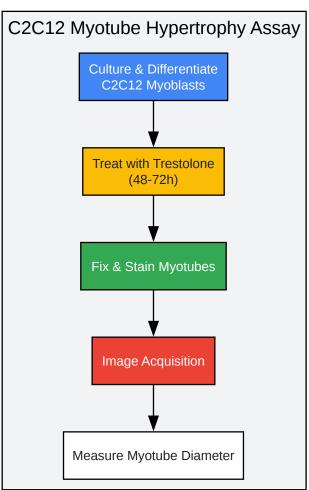
- Animals:
 - Adult male rats (e.g., Sprague-Dawley).
- Materials:
 - Trestolone acetate.
 - Vehicle.
 - ELISA kits for rat LH and FSH.
- Procedure:
 - Acclimatize the rats and collect baseline blood samples.
 - Administer Trestolone acetate or vehicle daily for a specified period (e.g., 7-14 days).
 - Collect blood samples at various time points during and after the treatment period via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
 - Process the blood to obtain serum or plasma.
 - Measure the concentrations of LH and FSH in the samples using validated ELISA kits according to the manufacturer's instructions.
 - Analyze the data to determine the extent and duration of gonadotropin suppression induced by **Trestolone**.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.



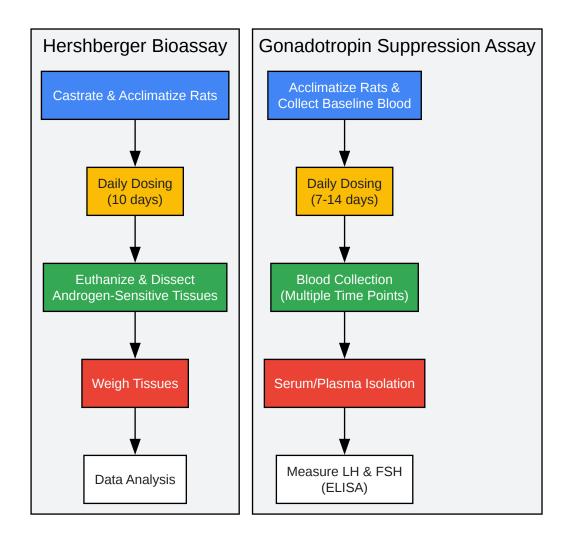




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In Vitro Experimental Workflow





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In Vivo Experimental Workflow

Conclusion

Trestolone serves as a multifaceted research tool in endocrinology, offering unique properties that distinguish it from testosterone and other androgens. Its high anabolic potency, coupled with its resistance to 5α -reduction, allows for targeted investigations into androgen action. The detailed protocols provided herein offer a foundation for researchers to explore the diverse biological effects of **Trestolone** in both in vitro and in vivo settings. Careful consideration of experimental design and adherence to established methodologies are crucial for generating robust and reproducible data.



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References

- 1. Trestolone Wikipedia [en.wikipedia.org]
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